molecular formula C5H7NO4 B11921746 (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid

(S)-1-(Carboxymethyl)aziridine-2-carboxylic acid

Cat. No.: B11921746
M. Wt: 145.11 g/mol
InChI Key: NAMGALCMZMWRLH-FWRGRRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Carboxymethyl)aziridine-2-carboxylic acid is a nonproteinogenic amino acid characterized by the presence of an aziridine ring. This compound is of significant interest due to its unique electrophilic nature, which allows for site-selective conjugation with various nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid typically involves the regioselective reaction of higher-order cuprates with aziridine-2-carboxylic acids. For instance, the reaction of lithium trimethylsilylacetylide with aziridine-2-carboxylic acid can yield protected α-amino acids .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of regioselective reactions and protection-deprotection strategies to ensure high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid involves its electrophilic aziridine ring, which can react with nucleophiles to form stable conjugates. This property makes it useful for site-selective modifications in peptides and other biomolecules .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2S)-1-(carboxymethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6?/m0/s1

InChI Key

NAMGALCMZMWRLH-FWRGRRDFSA-N

Isomeric SMILES

C1[C@H](N1CC(=O)O)C(=O)O

Canonical SMILES

C1C(N1CC(=O)O)C(=O)O

Origin of Product

United States

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